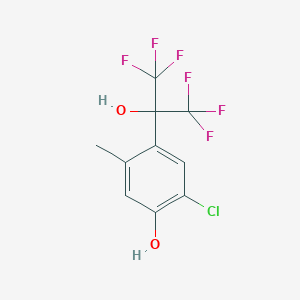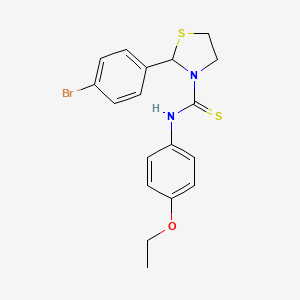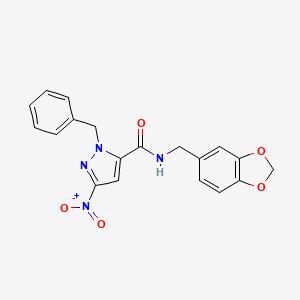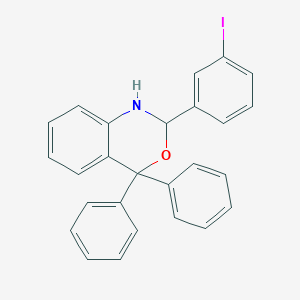
2-Chloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL is a complex organic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups This compound is notable for its unique structural features, which include a trifluoromethyl group and a hydroxyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorination and methylation reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Shares the phenol ring and chlorine/methyl groups but lacks the trifluoromethyl group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and chlorine atoms but differs in the ring structure and additional functional groups.
Uniqueness
The presence of both trifluoromethyl and hydroxyl groups enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H7ClF6O2 |
|---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
2-chloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenol |
InChI |
InChI=1S/C10H7ClF6O2/c1-4-2-7(18)6(11)3-5(4)8(19,9(12,13)14)10(15,16)17/h2-3,18-19H,1H3 |
InChI Key |
NDIRDIIUUFIYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11084819.png)

![3-[(dimorpholin-4-ylphosphoryl)(morpholin-4-yl)methyl]-1H-indole](/img/structure/B11084842.png)
![ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084844.png)

![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)

![3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B11084873.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B11084874.png)

![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084882.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone](/img/structure/B11084895.png)
![7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11084898.png)
